1-AMINO-2-CYANO-3-[4-(4-METHYLPIPERIDINO)-3-NITROPHENYL]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
Overview
Description
1-AMINO-2-CYANO-3-[4-(4-METHYLPIPERIDINO)-3-NITROPHENYL]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-AMINO-2-CYANO-3-[4-(4-METHYLPIPERIDINO)-3-NITROPHENYL]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the nitrophenyl group, and the attachment of the piperidinyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-AMINO-2-CYANO-3-[4-(4-METHYLPIPERIDINO)-3-NITROPHENYL]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
1-AMINO-2-CYANO-3-[4-(4-METHYLPIPERIDINO)-3-NITROPHENYL]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, antimicrobial agent, and in the treatment of various diseases.
Pharmaceuticals: The compound is explored for its potential use in drug development and as a lead compound for new therapeutic agents.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-AMINO-2-CYANO-3-[4-(4-METHYLPIPERIDINO)-3-NITROPHENYL]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-amino-3-(4-methylpiperidin-1-yl)propan-2-ol
- 4-(4-methylpiperidin-1-yl)aniline
- 1-(1-methylpiperidin-4-yl)piperidin-4-amine
Uniqueness
1-AMINO-2-CYANO-3-[4-(4-METHYLPIPERIDINO)-3-NITROPHENYL]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its complex structure, which combines a benzimidazole core with a nitrophenyl group and a piperidinyl moiety. This unique combination of functional groups gives the compound distinct chemical and biological properties, making it a valuable target for research and development in various fields.
Properties
IUPAC Name |
1-amino-3-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O2/c1-15-8-10-30(11-9-15)21-7-6-16(12-22(21)32(33)34)23-17(13-26)24(28)31-20-5-3-2-4-19(20)29-25(31)18(23)14-27/h2-7,12,15H,8-11,28H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNBAEINCXGIGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C3=C(C4=NC5=CC=CC=C5N4C(=C3C#N)N)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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